3,3-bis(4-methylphenyl)-3',5'-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]
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Overview
Description
3,3-bis(4-methylphenyl)-3’,5’-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(4-methylphenyl)-3’,5’-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] typically involves multiple steps, starting with the preparation of the benzothiophene and thiadiazole precursors. One common method involves the reaction of 3,3-bis(4-methylphenyl)-2-benzothiophene-1(3H)-thione with hydrazonoyl halides under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(4-methylphenyl)-3’,5’-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-bis(4-methylphenyl)-3’,5’-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its unique structural features.
Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3,3-bis(4-methylphenyl)-3’,5’-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3,3-bis(4-methylphenyl)-2-benzothiophene-1(3H)-thione: A related compound with similar structural features but different functional groups.
Ethyl 4-(3-chlorophenyl)-3’,3’-bis(4-methylphenyl)spiro[1,3,4-thiadiazole-5,1’-2-benzothiophene]-2-carboxylate:
Uniqueness
3,3-bis(4-methylphenyl)-3’,5’-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole] stands out due to its unique spiro structure, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C35H28N2S2 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
3',3'-bis(4-methylphenyl)-3,5-diphenylspiro[1,3,4-thiadiazole-2,1'-2-benzothiophene] |
InChI |
InChI=1S/C35H28N2S2/c1-25-17-21-28(22-18-25)34(29-23-19-26(2)20-24-29)31-15-9-10-16-32(31)35(39-34)37(30-13-7-4-8-14-30)36-33(38-35)27-11-5-3-6-12-27/h3-24H,1-2H3 |
InChI Key |
LPVJJAVHLONLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C |
Origin of Product |
United States |
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